molecular formula C15H19NO5 B558202 (S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 142335-42-0

(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B558202
M. Wt: 293,32 g/mole
InChI Key: ZJYIVHWYSNWCSX-LBPRGKRZSA-N
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Description

The compound contains a tetrahydroisoquinoline core, which is a type of nitrogen-containing heterocycle. It also has a carboxylic acid group and a hydroxy group, which can participate in various chemical reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of such compounds often involves the use of protecting groups like the Boc group to prevent unwanted reactions at the amine during the synthetic process . The Boc group can be introduced using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline ring, the carboxylic acid group, the hydroxy group, and the Boc group. The stereochemistry at the 2-position is indicated by the (S) configuration .


Chemical Reactions Analysis

The Boc group can be removed (deprotected) under acidic conditions . The carboxylic acid and hydroxy groups can undergo typical acid-base reactions. The carboxylic acid group can also participate in condensation reactions to form amides, esters, and other derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
  • Asymmetric Synthesis

    • Chiral sulfinamides, which are similar to your compound, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
  • Deprotection Studies

    • Compounds with the N-tert-butoxycarbonyl (N-Boc) group, like your compound, can be selectively deprotected using certain methods . This process can be applied to a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
  • Medicinal Chemistry

    • Compounds with the N-tert-butoxycarbonyl (N-Boc) group, like your compound, can be selectively deprotected using certain methods . This process can be applied to a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
  • Biology

    • The tert-butyl group, present in your compound, has applications in biology . It is often used in the synthesis of bioactive compounds .
  • Flow Chemistry

    • Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Safety And Hazards

As with any chemical, appropriate safety measures should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed information .

Future Directions

The future directions for this compound would likely involve its use in the synthesis of more complex molecules, possibly as a building block for pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

(3S)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYIVHWYSNWCSX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(S)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Citations

For This Compound
2
Citations
N Zhou, Y Yan, C Liu, J Hou, W Xu, Y Zhang - Bioorganic & Medicinal …, 2017 - Elsevier
Histone deacetylase inhibitors with desirable pharmacokinetic profiles which can be delivered to solid tumor tissues in large amount might be promising to treat solid tumor effectively. …
Number of citations: 3 www.sciencedirect.com
S Park, D Kim, W Lee, JH Cho, S Kim, GS Lee… - European Journal of …, 2023 - Elsevier
Inhibitors of apoptosis proteins (IAPs), defined by the presence of baculovirus IAP repeat (BIR) protein domain, are critical regulators of cell survival and cell death processes. Cellular …
Number of citations: 3 www.sciencedirect.com

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